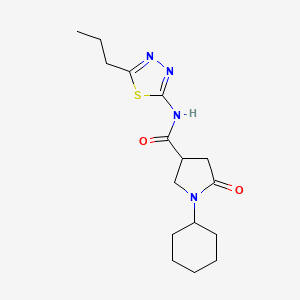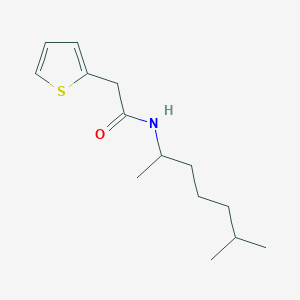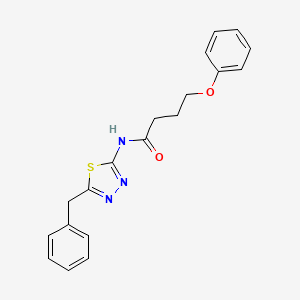![molecular formula C19H18ClN3O5S B14959949 N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide](/img/structure/B14959949.png)
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a chlorophenoxy group, and a trimethoxybenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate precursors under specific conditions. For example, a reaction between thiosemicarbazide and a suitable carboxylic acid derivative can yield the thiadiazole ring.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction. This involves reacting a chlorophenol derivative with an appropriate electrophile.
Coupling with Trimethoxybenzamide: The final step involves coupling the thiadiazole intermediate with trimethoxybenzamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
科学的研究の応用
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol: This compound shares a similar chlorophenoxy group and thiadiazole ring but differs in other structural features.
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-furancarboxamide: This compound has a similar thiadiazole ring and chlorophenoxy group but differs in the amide moiety.
Uniqueness
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
特性
分子式 |
C19H18ClN3O5S |
|---|---|
分子量 |
435.9 g/mol |
IUPAC名 |
N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C19H18ClN3O5S/c1-25-14-8-11(9-15(26-2)17(14)27-3)18(24)21-19-23-22-16(29-19)10-28-13-6-4-12(20)5-7-13/h4-9H,10H2,1-3H3,(H,21,23,24) |
InChIキー |
XJOXUIRULKIREC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14959882.png)
![N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B14959887.png)
![N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B14959888.png)
![N-cyclopentyl-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B14959895.png)
![N-benzyl-2-{[3-(benzylsulfonyl)propanoyl]amino}benzamide](/img/structure/B14959907.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,3-diphenylpropanamide](/img/structure/B14959912.png)
![4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B14959922.png)


![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(propanoylamino)benzamide](/img/structure/B14959935.png)
methanone](/img/structure/B14959937.png)
![2-{[3-(benzylsulfonyl)propanoyl]amino}-N-cyclohexylbenzamide](/img/structure/B14959939.png)
![4-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B14959940.png)
